molecular formula C7H2Cl2F3N3 B8562546 5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 19918-39-9

5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B8562546
CAS No.: 19918-39-9
M. Wt: 256.01 g/mol
InChI Key: VEXUFOBGWNNUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H2Cl2F3N3 and its molecular weight is 256.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

19918-39-9

Molecular Formula

C7H2Cl2F3N3

Molecular Weight

256.01 g/mol

IUPAC Name

5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H2Cl2F3N3/c8-2-1-3-5(14-4(2)9)15-6(13-3)7(10,11)12/h1H,(H,13,14,15)

InChI Key

VEXUFOBGWNNUDA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)N=C(N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Hydroxy-5-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine (100 milligrams) was mixed with 10milliliters of thionyl chloride and the mixture refluxed on a steam bath for ten hours. The thionyl chloride was then evaporated and the residue, the desired 5,6-dichloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine product, was shaken with water and separated by filtration, m.p. 222° -24° C.
Name
1-Hydroxy-5-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(Methylcarbamoyloxy)-6-chloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine (250 milligrams) in 2.5milliliters of methanol was saturated with HCl. The reaction mixture was permitted to stand for three hours, then poured into water and filtered to separate the desired 5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[ 4,5-b] pyridine, m.p., 280° -30° C.
Name
1-(Methylcarbamoyloxy)-6-chloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

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